molecular formula C19H21BrN2O3S B3460726 N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3460726
M. Wt: 437.4 g/mol
InChI Key: JXMUSSRHSAVNAJ-UHFFFAOYSA-N
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Description

N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzyl group, a bromine atom, a pyrrolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzyl Bromide Intermediate: This step involves the bromination of benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

    Sulfonamide Formation: The benzyl bromide intermediate is then reacted with a sulfonamide derivative in the presence of a base such as sodium hydroxide (NaOH) to form the sulfonamide group.

    Pyrrolidine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-bromobenzamide
  • N-Benzyl-4-bromobenzenesulfonamide
  • N-Benzyl-4-bromo-N-(2-oxoethyl)benzenesulfonamide

Uniqueness

N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-4-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-17-8-10-18(11-9-17)26(24,25)22(14-16-6-2-1-3-7-16)15-19(23)21-12-4-5-13-21/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUSSRHSAVNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
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N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-4-BROMO-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

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